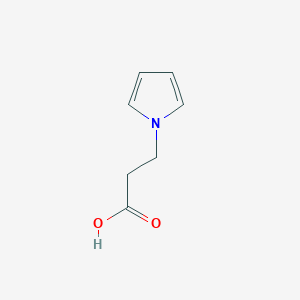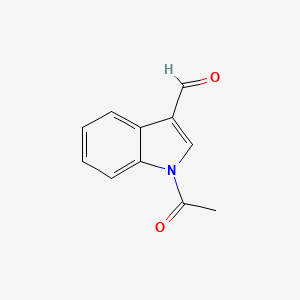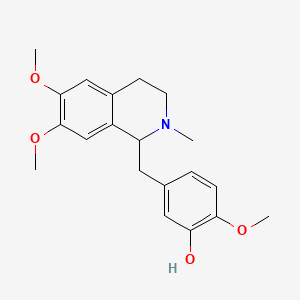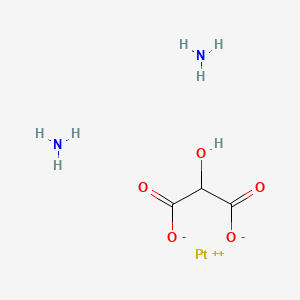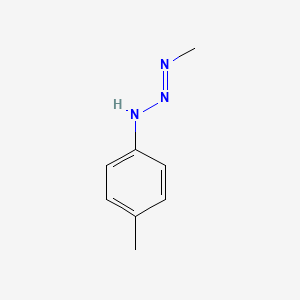
1-Methyl-3-p-tolyltriazene
Overview
Description
1-Methyl-3-p-tolyltriazene is an organic compound with the molecular formula C8H11N3. It is a member of the triazene family, characterized by the presence of a triazene group (-N=N-NH-). This compound is known for its applications in organic synthesis, particularly in the methylation of various substrates.
Mechanism of Action
Target of Action
1-Methyl-3-p-tolyltriazene is primarily used as a methylation agent . Its primary targets are carboxy groups of various sialylated oligosaccharides . These targets play a crucial role in biological processes, including cell-cell interaction, immune response, and pathogen recognition.
Mode of Action
The compound interacts with its targets through a process known as methylation . Methylation involves the addition of a methyl group to the carboxy groups of sialylated oligosaccharides . This results in the formation of methyl esters, altering the properties of the original compounds .
Biochemical Pathways
The methylation process affects various biochemical pathways. By modifying the properties of sialylated oligosaccharides, this compound can influence the behavior of these molecules in biological systems . The downstream effects of these changes can vary widely, depending on the specific roles of the modified oligosaccharides.
Pharmacokinetics
Its solubility in ether suggests that it may be well-absorbed and distributed in the body. The impact of these properties on the compound’s bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a methylation agent . By methylating sialylated oligosaccharides, it can alter their interactions with other molecules and potentially influence cellular processes in which these oligosaccharides are involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability may be affected by exposure to air . Therefore, it is recommended to store the compound under inert gas . Additionally, the compound’s efficacy as a methylation agent may be influenced by the pH and temperature of its environment.
Biochemical Analysis
Biochemical Properties
1-Methyl-3-p-tolyltriazene plays a significant role in biochemical reactions, primarily as a methylating agent. It is known to interact with various biomolecules, including enzymes and proteins. One of the key interactions involves the methylation of carboxy groups in oligosaccharides, which is facilitated by the compound’s ability to transfer a methyl group to the target molecule . This interaction is crucial for the derivatization of oligosaccharides, enabling their analysis through techniques such as gas chromatography.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s methylating activity can lead to modifications in DNA and RNA, thereby affecting gene expression . Additionally, its interaction with cellular proteins can alter their function, impacting various metabolic pathways and cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the transfer of a methyl group to target biomolecules. This methylation process involves the formation of a covalent bond between the methyl group of the compound and the target molecule, such as a carboxy group in oligosaccharides . The compound’s structure, with a double bond between nitrogen atoms and a methyl group attached to the triazene unit, facilitates this interaction. The resulting methylated product can then undergo further biochemical reactions or be analyzed using various analytical techniques.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively methylate target biomolecules without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and adverse impacts on organ function. These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its role as a methylating agent. It interacts with enzymes and cofactors that facilitate the transfer of methyl groups to target molecules . This interaction can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s involvement in these pathways underscores its potential impact on cellular metabolism and biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can affect its activity and function, making it important to understand these dynamics in the context of its biochemical applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its role in biochemical reactions and cellular processes.
Preparation Methods
1-Methyl-3-p-tolyltriazene can be synthesized through several methods. One common synthetic route involves the reaction of p-toluidine with nitrous acid to form p-toluenediazonium chloride, which is then reacted with methylamine to yield this compound . The detailed procedure is as follows:
-
Formation of p-toluenediazonium chloride
- p-Toluidine is dissolved in hydrochloric acid and cooled to 0°C.
- Sodium nitrite is added slowly to the solution, forming p-toluenediazonium chloride.
-
Reaction with methylamine
- The p-toluenediazonium chloride solution is added dropwise to a cold solution of methylamine.
- The reaction mixture is stirred and maintained at low temperature to ensure complete reaction.
- The product is extracted using ether and purified by recrystallization.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Methyl-3-p-tolyltriazene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: Reduction of this compound can yield amines.
Substitution: It can participate in nucleophilic substitution reactions, where the triazene group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Major products formed from these reactions include azo compounds, amines, and substituted triazenes .
Scientific Research Applications
1-Methyl-3-p-tolyltriazene has several scientific research applications:
Organic Synthesis: It is used as a methylating agent in the synthesis of various organic compounds.
Analytical Chemistry: Employed in gas chromatography for the determination of metabolites like hippuric acid and methylhippuric acids.
Biological Studies: Investigated for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules.
Comparison with Similar Compounds
1-Methyl-3-p-tolyltriazene can be compared with other triazene compounds such as:
- 1-Methyl-3-phenyltriazene
- 1-Methyl-3-m-tolyltriazene
- 1-Methyl-3-o-tolyltriazene
These compounds share similar structural features but differ in their substituents on the aromatic ring. The presence of different substituents can influence their reactivity and applications. This compound is unique due to its specific methyl and p-tolyl groups, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
4-methyl-N-(methyldiazenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-7-3-5-8(6-4-7)10-11-9-2/h3-6H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGJVDGPCGXBFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066680 | |
| Record name | 1-Triazene, 1-methyl-3-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21124-13-0 | |
| Record name | 1-Methyl-3-p-tolyltriazene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21124-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl-4-tolyltriazene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021124130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-3-p-tolyltriazene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=183741 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-3-p-tolyltriazene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106329 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Triazene, 1-methyl-3-(4-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Triazene, 1-methyl-3-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-3-p-tolyltriazene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.188 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYL-3-P-TOLYLTRIAZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D41T26MB6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 1-Methyl-3-p-tolyltriazene highlighted in the provided research?
A1: The research primarily focuses on the use of this compound as a reagent for esterification reactions. Specifically, [] demonstrated its effectiveness in converting carboxylic acids to their corresponding methyl esters.
Q2: Are there any potential safety concerns associated with using this compound?
A2: While the research primarily focuses on the synthetic application of this compound, one study mentions a significant safety concern. [] explicitly labels this compound as a "potential explosive." This highlights the importance of handling this compound with extreme caution and adhering to appropriate safety protocols in a laboratory setting.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![13-(3-Ethoxypropyl)-14-methyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B1197081.png)
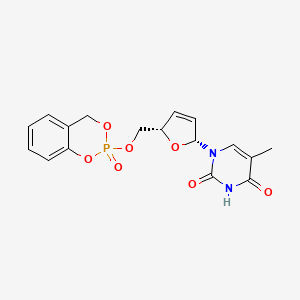
![Ethyl 10,10-dioxo-4,5-dihydropyrrolo[1,2-b][1,2,5]benzothiadiazepine-4-carboxylate](/img/structure/B1197087.png)
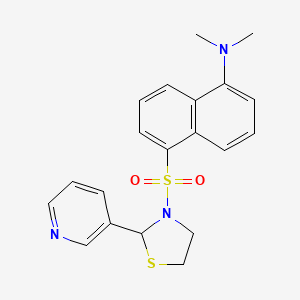
![1,4-Methano-s-indacene-3a(1H)-carboxylic acid, 8a-[[[2,6-dideoxy-3,4-O-(1-methylethylidene)-beta-D-ribo-hexopyranosyl]oxy]methyl]-4-formyl-4,4a,5,6,7,7a,8,8a-octahydro-7-methyl-3-(1-methylethyl)-, (1R,3aR,4S,4aR,7R,7aR,8aS)-](/img/structure/B1197089.png)
![1-methyl-7,8,9,10-tetrahydro-6H-purino[8,7-b][1,3]thiazocine-2,4-dione](/img/structure/B1197091.png)
